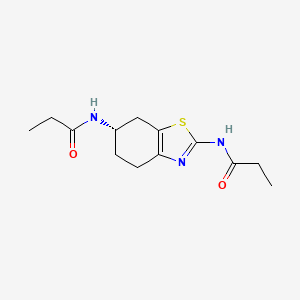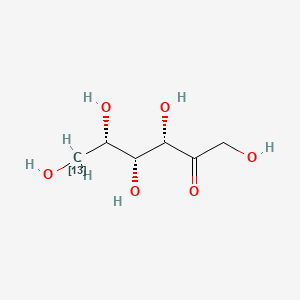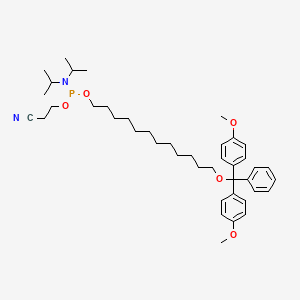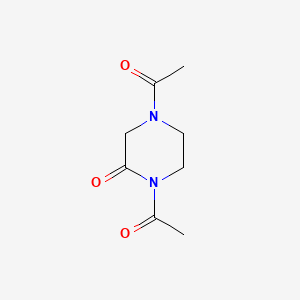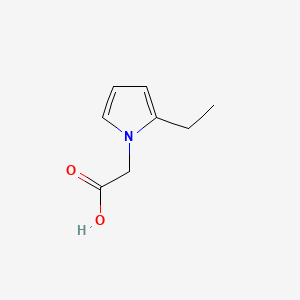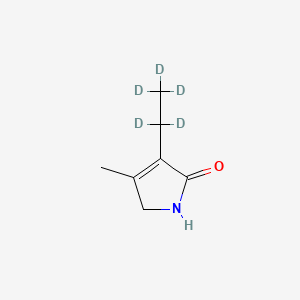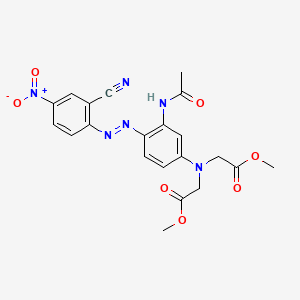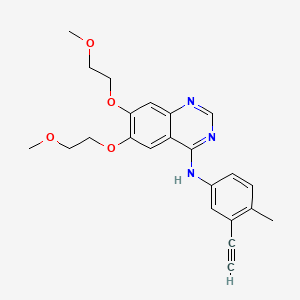![molecular formula C5H10O5 B584054 L-[1-13C]xylose CAS No. 178101-87-6](/img/structure/B584054.png)
L-[1-13C]xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-[1-13C]xylose is a labeled form of xylose, a monosaccharide derived from the Greek word “xylos,” meaning “wood.” Xylose is a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and “[1-13C]” indicates that the carbon-1 position is labeled with the carbon-13 isotope, making it useful for various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-[1-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biotechnological methods. One common approach is the fermentation of xylose using microorganisms in the presence of a carbon-13 labeled substrate . The fermentation process is optimized to ensure the efficient incorporation of the isotope into the xylose molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently incorporating the carbon-13 isotope into xylose. The fermentation conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions
L-[1-13C]xylose undergoes various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Reduction to xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Isomerization: Enzymes such as xylose isomerase are used under mild conditions.
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
科学研究应用
L-[1-13C]xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of xylose metabolism in various organisms.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
作用机制
The mechanism of action of L-[1-13C]xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and interaction with other molecules using NMR spectroscopy. This provides insights into the metabolic processes and the role of xylose in different biological systems .
相似化合物的比较
L-[1-13C]xylose can be compared with other labeled sugars such as:
D-[1-13C]glucose: Used in similar metabolic studies but focuses on glucose metabolism.
L-[1-13C]arabinose: Another pentose sugar used in metabolic research.
D-[1-13C]fructose: Used to study fructose metabolism.
This compound is unique due to its specific labeling at the carbon-1 position, making it particularly useful for detailed metabolic studies and NMR spectroscopy .
属性
IUPAC Name |
(3S,4R,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-LBGCCOHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![L-[4-13C]sorbose](/img/structure/B583972.png)

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
